molecular formula C14H13NO2 B1207824 2-Anilinophenylacetic acid CAS No. 70172-33-7

2-Anilinophenylacetic acid

Cat. No.: B1207824
CAS No.: 70172-33-7
M. Wt: 227.26 g/mol
InChI Key: NJFCAWNKWPIBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilinophenylacetic acid is an organic compound with the molecular formula C14H13NO2. It is a derivative of phenylacetic acid, where an aniline group is attached to the phenyl ring. This compound is known for its potential biological activities, including anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinophenylacetic acid typically involves the reaction of phenylacetic acid with aniline in the presence of a catalyst. One common method is the Friedel-Crafts acylation reaction, where phenylacetic acid is treated with aniline in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-(2-anilinophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFCAWNKWPIBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357543
Record name 2-Anilinophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70172-33-7
Record name 2-Anilinophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anilinophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-bromophenylacetic acid (25 mmol) was added to a mixture of 50 mmol of aniline, 50 mmol of anhydrous potassium carbonate, (7%) mmol of activated copper powder, and 3 ml of N-methylpyrrolidone at 120° C. The mixture was kept at 120° C. for 4 h with stirring. The resulting slightly grayish mixture was filtered while hot through a bed of Celite and the Celite was washed with water (200 ml) and hexane (200 ml). The filtrate was transferred to a separating funnel and extracted with hexane and cooled to room temperature. The aqueous layer was removed, cooled to 5° C., and neutralized with dilute hydrochloric acid (1:3) which was also kept at 5° C. The precipitated 2-[(phenyl)amino]phenylacetic acid was collected by filtration, thoroughly washed with water, and dried under suction.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Anilinophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Anilinophenylacetic acid
Reactant of Route 3
Reactant of Route 3
2-Anilinophenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-Anilinophenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Anilinophenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Anilinophenylacetic acid
Customer
Q & A

Q1: What is the relationship between the structure of 2-anilinophenylacetic acid derivatives and their anti-inflammatory activity?

A1: Research suggests that the anti-inflammatory activity of this compound derivatives, like Diclofenac, is primarily driven by their ability to inhibit cyclooxygenase (COX) enzyme activity. [] Quantitative structure-activity relationship (QSAR) analysis reveals that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for this activity. Optimal inhibition is observed with halogen or alkyl substituents at both ortho positions of the anilino ring. [] Compounds lacking these substituents or possessing additional hydroxyl groups tend to exhibit reduced activity. []

Q2: Can microorganisms utilize this compound derivatives like Diclofenac?

A2: Yes, certain microorganisms can dechlorinate Diclofenac as part of their metabolic processes. A study demonstrated that a novel Dehalogenimonas species, Dehalogenimonas sp. strain DCF, enriched from contaminated river sediment, could reductively dechlorinate Diclofenac. [] This process resulted in the formation of 2-(2-((2-chlorophenyl)amino)phenyl)acetic acid (2-CPA) and this compound (2-APA) as intermediates. [] Importantly, this dechlorination process contributed to the growth of Dehalogenimonas sp. strain DCF, highlighting the potential role of microbial communities in the natural attenuation of Diclofenac in the environment. []

Q3: What are the applications of substituted this compound derivatives beyond their anti-inflammatory properties?

A3: Substituted this compound derivatives have shown promise in protecting the skin from the harmful effects of ultraviolet (UV) light. [] These compounds exhibit desirable absorption patterns that contribute to their photoprotective properties. [] Additionally, their anti-inflammatory activity adds another layer of benefit, making them potentially valuable ingredients in sunscreen formulations or other topical applications for skin protection. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.